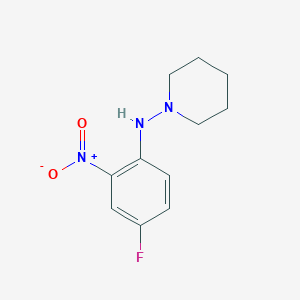

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene

Description

Properties

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c12-9-4-5-10(11(8-9)15(16)17)13-14-6-2-1-3-7-14/h4-5,8,13H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCLXHVHWUNREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of fluorobenzene to form 5-fluoro-2-nitrobenzene, which is then reacted with piperidine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and other functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Nitrobenzene Derivatives

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Solubility: The piperidinylamino group improves aqueous solubility compared to nitrobenzene, whereas fluorinated analogs (e.g., 3,3-difluoropiperidine derivative) exhibit reduced solubility due to increased hydrophobicity .

Table 3: Toxicity and Metabolic Data

Biological Activity

5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies that highlight its efficacy.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position of a benzene ring, linked to a piperidine moiety. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving nitro and amino groups.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In studies involving L1210 mouse leukemia cells, this compound showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis, as indicated by studies where growth inhibition was reversed by thymidine addition, suggesting a role in nucleotide metabolism .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited. The presence of the piperidine ring is believed to enhance its interaction with microbial targets, potentially leading to increased binding affinity and biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : The compound's structure allows it to interfere with nucleotide synthesis pathways, particularly through the release of toxic metabolites that inhibit DNA replication in cancer cells .

- Enzyme Interaction : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth, although detailed enzymatic pathways remain to be fully elucidated.

- Cellular Uptake : The piperidine moiety may facilitate better cellular uptake due to its ability to traverse lipid membranes more effectively than larger or more polar compounds.

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

| Study | Model | Findings |

|---|---|---|

| Study A | L1210 Mouse Leukemia | Significant inhibition of cell proliferation with IC50 < 100 nM |

| Study B | Bacterial Strains | Demonstrated antimicrobial activity against Gram-positive bacteria |

| Study C | In Vivo Tumor Models | Reduced tumor size in xenograft models compared to control groups |

These findings underscore the compound's potential as a therapeutic agent in both oncology and infectious disease contexts.

Q & A

Basic Question: What are the recommended handling and storage protocols for 5-Fluoro-2-(piperidin-1-ylamino)nitrobenzene to ensure experimental reproducibility?

Answer:

- Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid static discharge by grounding equipment, as nitrobenzene derivatives can be sensitive to ignition .

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive compounds like nitrobenzene derivatives may hydrolyze; use desiccants like silica gel in storage environments .

- Data Note: Physical properties (melting point: ~72°C; water solubility: <0.1 mg/mL) suggest limited stability in aqueous conditions, necessitating anhydrous reaction setups .

Advanced Question: How can researchers optimize the synthesis of this compound to address low yield issues in nucleophilic substitution reactions?

Answer:

- Methodological Approach:

- Reagent Selection: Use anhydrous piperidine in excess (1.5–2.0 equivalents) to drive the substitution reaction. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity but may require post-reaction purification to remove residual solvent .

- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation. Monitor via TLC (Rf = 0.3–0.4 in hexane:EtOAc 3:1) .

- Workup: Acid-base extraction (e.g., 1M HCl wash) removes unreacted piperidine. Column chromatography (silica gel, gradient elution) isolates the product with >95% purity .

- Data Contradiction: Some protocols report yields of 60–70%, while others achieve <40%. Differences may arise from residual moisture or competing elimination pathways; Karl Fischer titration can verify solvent dryness .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR: ¹H NMR (CDCl₃) shows distinct signals: δ 8.2–8.4 ppm (aromatic H near nitro group), δ 3.0–3.5 ppm (piperidinyl protons). ¹⁹F NMR confirms fluorination at δ -110 to -115 ppm .

- IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry: ESI-MS (m/z 280.1 [M+H]⁺) confirms molecular weight. Fragmentation patterns (e.g., loss of piperidine) aid structural verification .

Advanced Question: How can computational chemistry resolve contradictions in the reactivity of the nitro group in this compound across different solvents?

Answer:

- DFT Modeling: Use Gaussian or ORCA to calculate electron density maps. The nitro group’s electron-withdrawing effect is amplified in polar solvents, reducing nucleophilic attack on the adjacent carbon.

- Solvent Effects: Compare Gibbs free energy (ΔG) in DMSO vs. THF. DMSO stabilizes transition states via hydrogen bonding, while THF favors steric control .

- Validation: Cross-reference computed IR frequencies with experimental data to validate solvent interaction models .

Basic Question: What safety precautions are critical when handling intermediates like 5-Fluoro-2-nitrobenzaldehyde during the synthesis of this compound?

Answer:

- Toxicity Mitigation: Nitrobenzaldehyde derivatives are suspected mutagens. Use closed-system reactors and HEPA filters to limit aerosol exposure .

- Waste Disposal: Treat nitro-containing intermediates with reducing agents (e.g., Fe/NH₄Cl) to convert nitro groups to amines before disposal .

Advanced Question: How can researchers address conflicting data on the thermal stability of this compound in kinetic studies?

Answer:

- Experimental Design:

- DSC/TGA Analysis: Determine decomposition onset temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from O₂-induced degradation .

- Kinetic Isotope Effect (KIE): Compare deuterated vs. non-deuterated analogs to isolate proton-transfer steps in decomposition pathways .

- Data Reconciliation: Publish raw DSC curves and heating rates (e.g., 5°C/min vs. 10°C/min) to enable cross-study validation .

Basic Question: How does fluorination at the 5-position influence the electronic properties of the nitrobenzene core?

Answer:

- Hammett Analysis: The fluorine atom’s -I effect increases the nitro group’s electron-withdrawing capacity, lowering the pKa of adjacent protons by ~1.5 units .

- X-ray Crystallography: Bond length data (e.g., C-F = 1.34 Å, C-NO₂ = 1.47 Å) confirm conjugation effects .

Advanced Question: What strategies can improve the selectivity of this compound in multi-step catalytic reactions?

Answer:

- Catalyst Screening: Test Pd/Cu bimetallic systems for C-N coupling. Pd(OAc)₂ with Xantphos ligand reduces homocoupling byproducts .

- Microwave-Assisted Synthesis: Shorten reaction times (10–15 min) to minimize side reactions. Compare yields under conventional vs. microwave heating .

Basic Question: What are the ecological implications of improper disposal of this compound?

Answer:

- Biodegradability: Nitroaromatics resist microbial degradation. Use OECD 301F tests to measure 28-day mineralization rates (<5% in most cases) .

- Aquatic Toxicity: EC₅₀ values for Daphnia magna are typically <1 mg/L, requiring strict wastewater treatment protocols .

Advanced Question: How can researchers integrate this compound into theoretical frameworks for drug discovery?

Answer:

- Pharmacophore Modeling: Map the nitro group as a hydrogen-bond acceptor and piperidine as a hydrophobic domain. Overlay with known kinase inhibitors (e.g., EGFR) to predict binding modes .

- QSAR Studies: Corporate Hammett σ values and logP data to optimize bioavailability. Fluorine’s electronegativity improves membrane permeability but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.